molecular formula C21H15BrN4O4 B214199 N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Numéro de catalogue B214199
Poids moléculaire: 467.3 g/mol
Clé InChI: UGLIMKWMXVCHAO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide, also known as BDB-108, is a novel small molecule that has shown promising results in scientific research. This compound has gained attention due to its potential use as a therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is not fully understood. However, it has been reported to inhibit the activity of AKT by binding to its pleckstrin homology (PH) domain. The PH domain of AKT plays a crucial role in its activation by binding to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is produced by phosphatidylinositol 3-kinase (PI3K). N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide competes with PIP3 for binding to the PH domain of AKT, thereby inhibiting its activation and downstream signaling.
Biochemical and Physiological Effects:
N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Moreover, it has been reported to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xl. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities. Moreover, it has shown promising results in various scientific research studies, indicating its potential use as a therapeutic agent. However, there are also limitations to its use in lab experiments. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its potential side effects and toxicity have not been fully evaluated.

Orientations Futures

There are several future directions for the scientific research of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide. One potential direction is to evaluate its efficacy in animal models of cancer and other diseases. Moreover, further studies are needed to elucidate its mechanism of action and potential side effects. Additionally, the development of more potent derivatives of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Méthodes De Synthèse

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is a synthetic compound that can be prepared using various methods. One of the most common methods is the reaction of 6-bromo-4-chloro-1,4-dihydroquinazoline with 2-(1,3-benzodioxol-5-yl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then reacted with isonicotinic acid hydrazide to obtain N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide.

Applications De Recherche Scientifique

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has shown potential in scientific research for its various pharmacological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tuberculosis activities. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, it has been reported to inhibit the activity of protein kinase B (AKT), which plays a crucial role in the survival and proliferation of cancer cells.

Propriétés

Nom du produit

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Formule moléculaire

C21H15BrN4O4

Poids moléculaire

467.3 g/mol

Nom IUPAC

N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C21H15BrN4O4/c22-14-2-3-16-15(10-14)21(28)26(25-20(27)12-5-7-23-8-6-12)19(24-16)13-1-4-17-18(9-13)30-11-29-17/h1-10,19,24H,11H2,(H,25,27)

Clé InChI

UGLIMKWMXVCHAO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=NC=C5

SMILES canonique

C1OC2=C(O1)C=C(C=C2)C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=NC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.